molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0

ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate

Cat. No.: B2483942
CAS No.: 65642-22-0
M. Wt: 257.249
InChI Key: PQRLKPXPFZISOT-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.249. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : A study presented the synthesis of ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[l,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide through pyrolysis, followed by acid-catalyzed hydrolysis to yield corresponding carboxylic acid. The structural confirmation was achieved via spectroscopic methods, including X-Ray measurements (El-Abadelah et al., 2006).

  • Development of Pyrazoloquinolinone Derivatives : Another study focused on the preparation of new pyrazolo[4,3-c]quinolin-3-one derivatives, indicating the versatility of ethyl 4-hydroxyquinoline-3-carboxylate derivatives in generating complex quinoline frameworks. This process involves chlorination and condensation steps, underscoring the chemical utility of quinoline derivatives in synthesizing novel heterocyclic compounds (Ismaïli et al., 1999).

Potential Biological Activities

  • Immunomodulatory Activities : Research into quinolone derivatives, such as 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo[3,4-h]quinoline-7-carboxylate, revealed cytotoxic effects against cancer cell lines. This study aimed to explore further the cytotoxicity against various cell lines and tissues, demonstrating the compound's specific antiproliferative activity and potential as an apoptotic inducer. Additionally, the compound showed immunomodulatory activities on murine macrophage cell lines, indicating its potential for therapeutic applications in modulating immune responses (Jantová et al., 2017).

  • Photovoltaic Applications : The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were investigated, highlighting their potential application in organic–inorganic photodiode fabrication. This study illustrates the utility of quinoline derivatives in developing materials for electronic devices, showcasing their versatility beyond purely chemical synthesis applications (Zeyada et al., 2016).

Properties

IUPAC Name

ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUNDLCZDRFNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168519
Record name Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65642-22-0
Record name Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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